molecular formula C28H27N3O B11172714 [4-(2,3-Dimethylphenyl)piperazin-1-yl](2-phenylquinolin-4-yl)methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl](2-phenylquinolin-4-yl)methanone

Cat. No.: B11172714
M. Wt: 421.5 g/mol
InChI Key: VSDTYVHQLBXFFF-UHFFFAOYSA-N
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Description

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE typically involves multiple steps, starting with the preparation of the piperazine moiety. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. Parallel solid-phase synthesis and photocatalytic synthesis are among the methods employed to produce piperazine derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Reaction conditions vary depending on the specific reaction but often involve the use of catalysts, solvents, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted piperazine compounds .

Scientific Research Applications

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Uniqueness

What sets 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE apart from other similar compounds is its unique combination of the piperazine and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C28H27N3O

Molecular Weight

421.5 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone

InChI

InChI=1S/C28H27N3O/c1-20-9-8-14-27(21(20)2)30-15-17-31(18-16-30)28(32)24-19-26(22-10-4-3-5-11-22)29-25-13-7-6-12-23(24)25/h3-14,19H,15-18H2,1-2H3

InChI Key

VSDTYVHQLBXFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C

Origin of Product

United States

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